The provided scientific papers do not contain information on the compound 4-(2-chlorobenzyl)-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one. The papers focus on the synthesis and study of various derivatives of [, , ]triazolo[4,3-a]quinazolin-5(4H)-one with different substituents. These derivatives are being investigated for their potential applications in diverse fields, including their potential as antihistaminic agents [], antimicrobial agents [], and for the treatment of conditions such as addiction [].
Ring-opening, cyclization, substitution, doamine condensation, and Mannich reactions: These reactions are employed to construct the core [, , ]triazolo[4,3-a]quinazolin-5(4H)-one structure and introduce desired substituents [].
Reaction of 2-hydrazino-quinazolin-4(3H)-ones with various reagents: This approach utilizes 2-hydrazino-quinazolin-4(3H)-one as a starting material for the synthesis of [, , ]triazolo[4,3-a]quinazolin-5(4H)-ones with various substituents at the 1-position. Examples include reactions with aliphatic acids, aldehydes, carbon disulfide [], and electrophilic reagents [].
Physical and Chemical Properties Analysis
Antihistaminic agents: Studies have identified [, , ]triazolo[4,3-a]quinazolin-5(4H)-one derivatives with promising H1-antihistaminic activity, potentially useful for treating allergies [].
Antimicrobial agents: Some derivatives have shown potential as antimicrobial agents against Gram-positive and Gram-negative bacteria, indicating their potential for treating bacterial infections [].
Treatment of addiction: Research suggests that certain [, , ]triazolo[4,3-a]quinazolin-5(4H)-one derivatives, acting as GABAB receptor positive allosteric modulators, can influence neuroadaptation and potentially serve as treatments for addiction to substances like alcohol and cocaine [].
Compound Description: This compound was synthesized and evaluated for its inhibitory activity against SHP2 protein [, ]. It showed promising activity, surpassing the reference compound SHP244 at a concentration of 10 μM []. Molecular docking studies further supported favorable interactions between this compound and the SHP2 protein [].
Relevance: This compound shares the core [, , ]triazolo[4,3-a]quinazolin-5(4H)-one structure with the main compound, 4-(2-chlorobenzyl)-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one. Both also possess a 2-chlorobenzyl substituent at the 4-position of the triazoloquinazolinone system. The key structural difference lies in the substituent at the 1-position, where the related compound features a substituted phenyl ring with hydroxy and methoxy groups, as well as a 4-hydroxypiperidin-1-yl methyl group, whereas the main compound has a 3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl substituent.
Compound Description: This series of compounds was investigated for its H1-antihistaminic activity []. These compounds exhibited significant protection against histamine-induced bronchospasm in guinea pigs []. Notably, the compound 1-methyl-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one (II) emerged as the most potent compound in this series, exhibiting greater potency (72.76%) than the reference standard chlorpheniramine maleate (71%) []. Furthermore, compound II demonstrated negligible sedation (10%) compared to chlorpheniramine maleate (25%), highlighting its potential as a new class of H1-antihistaminic agents [].
Relevance: This series shares the core [, , ]triazolo[4,3-a]quinazolin-5(4H)-one structure with the main compound, 4-(2-chlorobenzyl)-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one. Additionally, both the related compounds and the main compound bear a methoxyphenyl substituent, albeit at different positions. In the related series, it is present at the 4-position, while in the main compound, it is part of the substituent at the 1-position. This structural similarity suggests potential shared pharmacological properties between these compounds.
Compound Description: This series of compounds was synthesized and screened for their H1-antihistaminic activity []. Among the series, 4-(2-methoxyphenyl)-1-methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one (5) exhibited the most potent activity with a percentage protection of 68.67% in a histamine-induced bronchoconstriction model in guinea pigs []. The potency of compound 5 was comparable to that of the standard drug chlorpheniramine maleate (percentage protection 71.00%) []. Remarkably, compound 5 displayed negligible sedative effects (7.4%) compared to chlorpheneramine maleate (35.4%), indicating its potential as a new class of H1-antihistaminic agents [].
Relevance: This compound series shares the core [, , ]triazolo[4,3-a]quinazolin-5(4H)-one structure with 4-(2-chlorobenzyl)-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one. Both also feature a methoxyphenyl group, though at different positions. The presence of this shared motif, despite variations in other substituents, suggests these compounds might exhibit some overlapping biological activities.
Compound Description: A virtual library of these compounds was constructed and analyzed using PASS and GUSAR software to predict their biological activity and acute toxicity []. These predictions suggested potential antineurotic activity and applications in treating male reproductive and erectile dysfunction []. The compounds were categorized as slightly toxic (class 4) or practically nontoxic (class 5) substances based on their predicted toxicity profiles [].
Relevance: This series shares the core [, , ]triazolo[4,3-a]quinazolin-5(4H)-one structure with the main compound, 4-(2-chlorobenzyl)-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one. Although they differ in substituents at the 1-, 4-, and 8-positions, this structural similarity suggests they might share some pharmacological properties, especially considering the diversity within the 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide series itself.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.